molecular formula C10H12N4O2S B6426964 N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide CAS No. 2097916-69-1

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide

Cat. No.: B6426964
CAS No.: 2097916-69-1
M. Wt: 252.30 g/mol
InChI Key: QINJKZHWEHKFKI-UHFFFAOYSA-N
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Description

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide is a compound that features a triazole ring linked to an ethyl chain, which is further connected to a benzenesulfonamide group

Mechanism of Action

Target of Action

It is known that 1,2,3-triazoles and their derivatives often interact with various enzymes and receptors in the body . The specific targets can vary widely depending on the exact structure and functional groups of the compound.

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This interaction can lead to changes in the enzyme’s activity, potentially inhibiting or enhancing its function.

Pharmacokinetics

The distribution of similar triazole derivatives has been assessed by factors including volume of distribution, fraction unbound, blood-brain barrier permeability, and central nervous system permeability . These factors can significantly impact the bioavailability of the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2H-1,2,3-triazol-2-yl)ethyl]benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and stability, making it suitable for various applications .

Properties

IUPAC Name

N-[2-(triazol-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c15-17(16,10-4-2-1-3-5-10)13-8-9-14-11-6-7-12-14/h1-7,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QINJKZHWEHKFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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